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4-Hepten-3-one, 5-methyl-

Food Science Flavor Chemistry Sensory Analysis

4-Hepten-3-one, 5-methyl- (CAS 1447-26-3), also known as 5-Methyl-4-hepten-3-one, is a C8H14O unsaturated ketone with a molecular weight of 126.1962 g/mol and the IUPAC Standard InChIKey XJEHTASYOBAEDB-VOTSOKGWSA-N. It is characterized as a colorless to pale yellow liquid with a strong, musty odor, a boiling point of 166.55°C, and a density of 0.8591 g/cm³ at 25°C.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 1447-26-3
Cat. No. B154296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hepten-3-one, 5-methyl-
CAS1447-26-3
Synonyms5-Methyl-4-hepten-3-one;  5-Methylhept-4-en-3-one;  Homomesityl oxide
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)CC)C
InChIInChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3
InChIKeyXJEHTASYOBAEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-hepten-3-one (CAS 1447-26-3) Chemical Profile and Procurement Overview


4-Hepten-3-one, 5-methyl- (CAS 1447-26-3), also known as 5-Methyl-4-hepten-3-one, is a C8H14O unsaturated ketone with a molecular weight of 126.1962 g/mol and the IUPAC Standard InChIKey XJEHTASYOBAEDB-VOTSOKGWSA-N [1]. It is characterized as a colorless to pale yellow liquid with a strong, musty odor, a boiling point of 166.55°C, and a density of 0.8591 g/cm³ at 25°C .

Analytical standard workflow
Documented RI on DB‑Wax for GC‑MS identification
Synthetic building block
α,β‑unsaturated ketone for heterocycle synthesis
Flavor research context
Reported sensory impact in food storage models

Why Generic Substitution of 5-Methyl-4-hepten-3-one is Not Advisable in Flavor and Synthetic Applications


Substituting 5-Methyl-4-hepten-3-one with a structurally similar ketone like 4-Hepten-3-one (CAS 762-40-3) or 4-Methyl-4-hepten-3-one (CAS 22319-31-9) will result in significantly different analytical and sensory outcomes. The presence and position of the methyl branch alters the compound's physicochemical properties, including its gas chromatographic retention index (RI) and its specific sensory contribution in complex matrices. For example, while 5-Methyl-4-hepten-3-one has been identified as a key negative contributor to flavor deterioration in stored cooked rice, other unsaturated ketones may have entirely different odor descriptors and thresholds [1]. In synthetic chemistry, its unique α,β-unsaturated carbonyl structure enables specific reactivity that unsubstituted or differently substituted analogs cannot replicate .

Attribute
5‑Methyl‑4‑hepten‑3‑one
Generic analog
Chromatographic identity
RI 1660 (polar column)
Unsubstituted analog shows different retention; peak assignment may shift
Sensory contribution
Reported negative off‑flavor marker in stored rice
Isomers or unsubstituted analogs may not reproduce the same odor profile
Synthetic reactivity
Specific α,β‑unsaturated substitution directs heterocycle regiochemistry
Differently substituted analogs may yield divergent product profiles

Quantitative Evidence for 5-Methyl-4-hepten-3-one Differentiation: A Comparator-Based Guide


Negative Sensory Contribution in Cooked Rice Storage vs. Other Volatile Compounds

In a 2020 study on the flavor of cooked rice during storage, (E)-5-methyl-4-hepten-3-one was among nine compounds identified with a significantly negative contribution to sensory evaluations (p < 0.05) [1]. This contrasts with eight other compounds, such as 2-acetyl-1-pyrroline, which had significantly positive contributions. The identification was performed using gas chromatography-mass spectrometry (GC-MS) and principal component analysis (PCA), with sensory evaluation validated by partial least squares regression (PLSR).

Sensory contribution
Reported
Negative contribution (p<0.05) vs. 8 positive compounds
Supports off‑flavor marker screening
Context‑dependent; cooked rice storage model
Food Science Flavor Chemistry Sensory Analysis

Gas Chromatographic Retention Index (RI) for Analytical Confirmation

The compound has a documented Normal alkane retention index (RI) of 1660 on a polar DB-Wax capillary column under a specific temperature program [1]. This value serves as a precise analytical fingerprint, allowing for unambiguous identification in complex mixtures. In comparison, the unsubstituted analog 4-Hepten-3-one has a reported Kovats RI of 1077 on a non-polar DB-5 column, highlighting the significant chromatographic shift caused by the methyl substituent [2].

GC retention index
Reported
RI 1660 (DB‑Wax) vs. RI 1077 (DB‑5 for unsubstituted analog)
Methyl branch shifts retention; aids peak identification
Column‑phase difference; confirm under method conditions
Analytical Chemistry GC-MS Flavor Analysis

Reagent for Fused Nitrogen-Heterocycle Synthesis

5-Methyl-4-hepten-3-one is specifically utilized as a reagent for the preparation of fused nitrogen-heterocycles via reaction with β-enamino nitrile and other α,β-unsaturated carbonyl compounds . Its unique α,β-unsaturated ketone structure, with a specific substitution pattern, enables cyclization reactions that are fundamental to constructing complex heterocyclic scaffolds. While other unsaturated ketones may undergo similar reactions, the specific substitution pattern of 5-Methyl-4-hepten-3-one dictates the regiochemistry and product profile of the resulting heterocycle.

Heterocycle synthesis
Class‑level
Reported as reagent for fused N‑heterocycles
Supports building‑block review
Class‑level inference; verify specific protocol
Organic Synthesis Medicinal Chemistry Reagent

Validated Research and Industrial Applications for 5-Methyl-4-hepten-3-one (CAS 1447-26-3)


Flavor Deterioration Marker in Food Quality Control

Due to its validated role as a significant negative contributor to sensory scores in stored cooked rice [1], 5-Methyl-4-hepten-3-one can serve as a quantitative marker for flavor deterioration. Food science labs and quality control departments can monitor its concentration via GC-MS to assess and predict the shelf-life and sensory quality of rice-based products, optimizing storage and processing conditions to minimize off-flavor development.

Analytical Standard for GC-MS Method Development

The compound's well-defined gas chromatographic retention index (RI = 1660 on DB-Wax) [1] makes it a reliable analytical standard for developing and validating GC-MS methods. Analytical laboratories in the food, flavor, and environmental sectors can use 5-Methyl-4-hepten-3-one to calibrate instruments, confirm the identity of unknown peaks in complex volatile profiles, and ensure method reproducibility.

Building Block in Heterocyclic Chemistry

As a reagent for the preparation of fused nitrogen-heterocycles [1], 5-Methyl-4-hepten-3-one is a valuable intermediate for medicinal and synthetic chemistry R&D. Researchers can incorporate this specific α,β-unsaturated ketone scaffold to explore new chemical space, synthesize libraries of heterocyclic compounds, and investigate structure-activity relationships in drug discovery programs.

Application
Selection Property
Validation Focus
Food quality marker studies
Sensory contribution context
GC‑MS quantification in food storage models
Analytical standard for GC‑MS
Documented RI value
Method calibration and peak confirmation
Heterocyclic chemistry building block
α,β‑unsaturated carbonyl reactivity
Regiochemical outcome review

Technical Documentation Hub

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29 linked technical documents
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